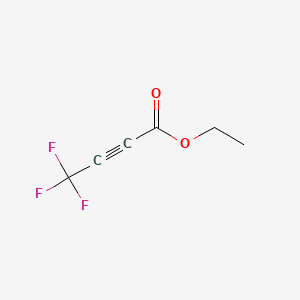

Ethyl 4,4,4-trifluorobut-2-ynoate

Description

Significance of Fluorine in Organic Molecules and Drug Discovery

The incorporation of fluorine into organic molecules is a widely employed strategy in the design of bioactive compounds. rsc.orguni-muenchen.de Fluorine's unique properties, stemming from its small size and high electronegativity, allow it to dramatically alter a molecule's characteristics. rsc.orgtcichemicals.com The substitution of hydrogen with fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, all of which are critical factors in drug efficacy. rsc.orgresearchgate.net

Impact of Trifluoromethyl Groups on Chemical Properties

The trifluoromethyl (−CF3) group is a powerful modulator of molecular properties in organic chemistry. nih.govresearchgate.net Its strong electron-withdrawing nature, a result of the high electronegativity of the three fluorine atoms, significantly impacts the electronic environment of the molecule. nih.govresearchgate.net This can increase the acidity of nearby functional groups and alter the reactivity of adjacent electrophilic sites. nih.govresearchgate.net Furthermore, the CF3 group is often used to enhance the lipophilicity (fat-solubility) and metabolic stability of a compound, which can improve its absorption, distribution, and lifespan within a biological system. chemicalbook.comnih.govnih.gov Replacing a methyl group with a trifluoromethyl group can also protect the molecule from metabolic oxidation without significantly altering its size. researchgate.net

| Property | Impact of Trifluoromethyl (-CF3) Group | Reference |

|---|---|---|

| Electronegativity | Strongly electron-withdrawing, increasing acidity of nearby groups. | nih.govresearchgate.net |

| Lipophilicity | Generally increases, which can enhance membrane permeability. | chemicalbook.comnih.gov |

| Metabolic Stability | Increases by blocking sites susceptible to oxidative metabolism. | researchgate.netnih.gov |

| Binding Affinity | Can improve interactions with biological targets through hydrogen bonding and electrostatic interactions. | chemicalbook.com |

| Bioavailability | Can be enhanced due to improved physicochemical properties. | uni-muenchen.denih.gov |

Applications of Fluorinated Compounds in Pharmaceuticals and Agrochemicals

The beneficial properties imparted by fluorine and trifluoromethyl groups have led to their widespread incorporation in a vast number of commercial products, particularly in the pharmaceutical and agrochemical industries. researchgate.netacs.orgsigmaaldrich.com It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain fluorine. uni-muenchen.de The presence of a trifluoromethyl group is a common feature in many successful drugs. researchgate.net For instance, the antidepressant fluoxetine (Prozac) and the anti-inflammatory drug celecoxib (Celebrex) both contain a trifluoromethyl group that is crucial to their therapeutic activity. researchgate.net In the agrochemical sector, trifluoromethyl groups are found in herbicides like trifluralin and insecticides such as sulfoxaflor, where they contribute to the potency and stability of the active ingredients. researchgate.netresearchgate.net

| Compound Name | Class | Application | Reference |

|---|---|---|---|

| Fluoxetine (Prozac) | Pharmaceutical | Antidepressant | researchgate.net |

| Celecoxib (Celebrex) | Pharmaceutical | Anti-inflammatory | researchgate.net |

| Efavirenz (Sustiva) | Pharmaceutical | HIV reverse transcriptase inhibitor | researchgate.net |

| Trifluralin | Agrochemical | Herbicide | researchgate.netsigmaaldrich.com |

| Sulfoxaflor | Agrochemical | Insecticide | researchgate.net |

| Fluazifop | Agrochemical | Herbicide | researchgate.net |

Overview of Fluoroalkyne Chemistry

Fluoroalkynes, particularly those bearing a trifluoromethyl group, are a class of organic compounds characterized by the presence of a C≡C triple bond directly attached to or in close proximity to a fluorine-containing substituent. This combination results in unique chemical reactivity, making them valuable intermediates in organic synthesis. The strong electron-withdrawing effect of the trifluoromethyl group polarizes the alkyne, rendering it susceptible to attack by nucleophiles and making it a good partner in various cycloaddition reactions.

General Characteristics and Reactivity Trends of Fluoroalkynes

The reactivity of trifluoromethylated alkynes is dominated by the electronic influence of the CF3 group. nih.gov This group acts as a strong σ-electron-withdrawing and π-electron-withdrawing substituent, which makes the alkyne π-system electron-deficient. Consequently, these alkynes are excellent Michael acceptors, readily undergoing conjugate addition reactions with a wide range of nucleophiles. nih.gov They are also highly reactive in cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, serving as versatile building blocks for the synthesis of complex fluorinated heterocyclic and carbocyclic compounds. researchgate.net The trifluoromethyl group also influences the regioselectivity of additions across the triple bond. Furthermore, trifluoromethylated alkynes can participate in various metal-catalyzed transformations, including coupling and trifluoromethylation reactions, which have expanded the toolkit for synthesizing CF3-containing molecules. acs.orgorganic-chemistry.org

Historical Context of Fluoroalkyne Synthesis and Application

The development of fluoroalkyne chemistry is intrinsically linked to the broader history of organofluorine chemistry and the invention of effective fluorinating and trifluoromethylating reagents. Early methods for introducing trifluoromethyl groups were often harsh and limited in scope. A significant advancement came with the development of nucleophilic trifluoromethylating reagents like the Ruppert-Prakash reagent (Me3SiCF3), which enabled the copper-mediated trifluoromethylation of terminal alkynes. sigmaaldrich.com This provided a more general and practical route to trifluoromethylated acetylenes. Concurrently, the development of electrophilic trifluoromethylating reagents, pioneered by scientists like Yagupolskii and later refined by Umemoto and Togni, offered alternative pathways. uni-muenchen.de More recently, the advent of photoredox catalysis has introduced milder and more efficient methods for the trifluoromethylation of alkynes, further expanding the accessibility and application of these valuable compounds in synthetic chemistry. nih.govacs.org

Positioning of Ethyl 4,4,4-trifluorobut-2-ynoate within Fluoroalkyne Research

This compound is a prominent and highly versatile reagent within the field of fluoroalkyne research. nih.gov As an unsymmetrical internal alkyne, it possesses two distinct reactive sites: the electron-deficient triple bond and the ester functional group. nih.govresearchgate.net The powerful electron-withdrawing trifluoromethyl group makes the alkyne exceptionally reactive towards nucleophilic attack, positioning it as a key building block for constructing more complex molecules. It is frequently used as a Michael acceptor in conjugate addition reactions and as a dienophile or dipolarophile in various cycloaddition reactions to synthesize a wide array of trifluoromethyl-substituted heterocycles and carbocycles. nih.gov Its utility is demonstrated in its application for investigating the regioselectivity of insertion reactions and in the preparation of other valuable fluorinated intermediates. nih.gov The commercial availability and robust reactivity of this compound have solidified its role as a go-to reagent for chemists seeking to introduce the trifluoromethyl-alkyne motif into target molecules for applications in medicinal chemistry and materials science. researchgate.netavantorsciences.com

| Compound Name |

|---|

| (Carbethoxymethyl)triphenylphosphonium bromide |

| (E)-1,2-Bis(tributylstannyl)ethene |

| 1,1,1-Trifluoroethane |

| 1,3,5-Triethynylbenzene |

| 2,4-Pentanediol |

| 3,3,3-Trifluoropropyne |

| 4-Fluorophenyl |

| Acetylacetone |

| Benzenesulfonimide |

| Benzotrifluoride |

| Benzyl (B1604629) trifluorotetrolate |

| Boron tribromide |

| Bromodifluoroacetamide |

| Celecoxib |

| Cisaprid |

| Ciprofloxacin |

| Clodinafop |

| Cyanuric chloride |

| Efavirenz |

| Enalapril |

| Epoxiconazole |

| Ethyl (Z)-3-iodo-4,4,4-trifluoro-2-butenoate |

| Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate |

| Ethyl 4,4,4-trifluoro-3-hydrazonobutanoate |

| Ethyl 4,4,4-trifluoroacetoacetate |

| Ethyl 5-iodo-3-trifluoromethyl-pent-2,4-dienoate |

| Ethyl azidodifluoroacetate |

| Ethyl bromodifluoroacetate |

| Ethyl bromoacetate |

| Ethyl trifluoroacetoacetate |

| Ezetimibe |

| Fipronil |

| Florinef acetate (B1210297) |

| Fluazifop |

| Fluoxetine |

| Hexafluoroacetone |

| Lambda-cyhalothrin |

| Lisinopril |

| Lithium acetylenide |

| N-Fluorobenzenesulfonimide |

| Paroxetine |

| Potassium carbonate |

| Pyridine-2(1H)-thione |

| Sulfoxaflor |

| Sulfur tetrafluoride |

| Tributyltin hydride |

| Triethylamine (B128534) |

| Trifluoroacetic acid |

| Trifluoroacetic anhydride (B1165640) |

| Trifluoroethanol |

| Trifluoromethane |

| Trifluoromethanesulfonic acid |

| Trifloxystrobin |

| Trifluralin |

| Triphenylphosphine (B44618) |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,4,4-trifluorobut-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3O2/c1-2-11-5(10)3-4-6(7,8)9/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDRHPQGYUYYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394009 | |

| Record name | Ethyl 4,4,4-trifluorobut-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79424-03-6 | |

| Record name | Ethyl 4,4,4-trifluorobut-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,4,4-trifluoro-2-butynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 4,4,4 Trifluorobut 2 Ynoate and Its Derivatives

Established Synthetic Routes to Ethyl 4,4,4-trifluorobut-2-ynoate

The most well-documented and reliable synthesis of this compound proceeds via a two-step sequence involving the formation and subsequent thermolysis of a specialized phosphorus ylide.

Precursor Compounds and Starting Materials

The primary synthesis relies on common laboratory reagents. The key intermediate, a phosphorane, is prepared from the reaction of a phosphonium (B103445) salt with trifluoroacetic anhydride (B1165640). orgsyn.org

A foundational precursor to many related trifluoromethyl compounds is ethyl 4,4,4-trifluoroacetoacetate. This is commonly synthesized via a Claisen condensation reaction between ethyl trifluoroacetate (B77799) and ethyl acetate (B1210297). google.com This reaction is typically catalyzed by a base like sodium ethoxide. google.com

The direct synthesis of this compound starts with (carbethoxymethyl)triphenylphosphonium bromide, which can be prepared in situ from triphenylphosphine (B44618) and ethyl bromoacetate. orgsyn.org This is then reacted with trifluoroacetic anhydride to form the key intermediate, ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate. orgsyn.org

Table 1: Precursors for Established Synthesis

| Final Product | Key Intermediate | Starting Materials |

|---|---|---|

| This compound | Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate | (Carboxymethyl)triphenylphosphonium bromide, Trifluoroacetic anhydride, Triethylamine (B128534) |

Key Reaction Conditions and Catalysts

The synthesis of the phosphorane intermediate is conducted in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at reduced temperatures (typically 5-10 °C). orgsyn.org Triethylamine is used to deprotonate the phosphonium salt, facilitating the subsequent reaction with trifluoroacetic anhydride. orgsyn.org

The final step to produce this compound is a flash vacuum thermolysis of the purified phosphorane intermediate. This is an uncatalyzed decomposition that occurs at high temperatures (250-260 °C) under vacuum, leading to the elimination of triphenylphosphine oxide and the formation of the desired alkyne. orgsyn.org The product is collected by condensation in a cold trap. The presence of potassium carbonate is noted to facilitate the process. orgsyn.org

For the related Claisen condensation to form ethyl 4,4,4-trifluoroacetoacetate, the reaction is catalyzed by a base. While sodium hydride has been used, sodium ethoxide in an ethanol (B145695) solution is also effective and presents a milder alternative. google.com The reaction is typically performed at temperatures between 5-20 °C. google.com

Table 2: Reaction Conditions for Established Synthesis

| Reaction | Catalyst / Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Phosphorane Formation | Triethylamine | Tetrahydrofuran (THF) | 5-10 °C | 89-93% |

| Thermolysis to Alkyne | Potassium Carbonate (facilitator) | None (neat) | 250-260 °C | 60-67% |

Advanced Synthetic Strategies for Trifluoromethylated Alkyne Esters

Beyond the established routes, research has focused on developing more versatile and efficient methods for synthesizing trifluoromethylated alkynes. These include elimination reactions, nucleophilic substitutions, and multi-component strategies.

Elimination Reactions of Fluoroalkenes

A modern approach to generating fluoroalkynes involves the elimination of groups from a fluoroalkene precursor. This strategy leverages a fluoroalkene derivative that contains a suitable leaving group. Treatment with an appropriate reagent can then induce elimination to form the alkyne under mild conditions. This method is analogous to well-established procedures for generating highly reactive species like benzynes.

One such strategy involves the use of gem-difluoroalkenes. Through a process that may involve β-fluorine elimination from a metalacycle intermediate, these precursors can be converted into α-trifluoromethyl alkynes.

Nucleophilic Substitution of Activated Alkyne Derivatives

Another advanced strategy involves the nucleophilic displacement of a group on an activated alkyne. This method builds on techniques developed for aromatic fluorination. For instance, an alkyne bearing a sulfonium (B1226848) or iodonium (B1229267) salt as a leaving group can undergo nucleophilic substitution. Theoretical calculations suggest that the activation energy for such a reaction is feasible.

Furthermore, the regioselective nucleophilic addition of heteroatom nucleophiles to conjugated systems containing a trifluoromethyl group has been explored. For example, the reaction of 2-trifluoromethyl-1,3-conjugated enynes with sulfur nucleophiles can lead to a variety of products, including thioether-functionalized trifluoromethyl-alkynes, depending on the reaction conditions and the nature of the nucleophile.

Multi-component Reactions Incorporating Trifluoromethylated Alkynes

Multi-component reactions (MCRs) offer a powerful tool for rapidly building molecular complexity from simple starting materials in a single step. Trifluoromethylated building blocks, including derivatives of this compound, are frequently used in such reactions.

For instance, ethyl 4,4,4-trifluoro-3-oxobutanoate (a close relative of the title compound) readily participates in one-pot reactions with aldehydes and other nucleophiles to generate complex heterocyclic structures. These reactions are often catalyzed by simple bases like triethylamine or piperidine, or by combinations of reagents like ammonium (B1175870) acetate and acetic acid. They typically proceed through a sequence of well-understood reaction types, such as Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization.

Photoredox catalysis has also emerged as a powerful tool for the multicomponent oxidative trifluoromethylation of alkynes, allowing for the direct addition of a CF₃ group and another functional group (e.g., from water) across the triple bond to form α-trifluoromethyl ketones. orgsyn.orgsigmaaldrich.com

Table 3: Examples of Multi-component Reactions with CF₃-Building Blocks

| CF₃-Reagent | Other Components | Catalyst | Product Type |

|---|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Arylidenemalononitriles | Triethylamine (NEt₃) | Dihydropyrans and Piperidines |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Aromatic aldehydes, 2-Hydroxynaphthoquinone | Ammonium acetate, Acetic acid | Benzochromene derivatives |

Stereoselective and Regioselective Synthesis of ETFB Derivatives

The precise control over the spatial arrangement of atoms (stereochemistry) and the site of bond formation (regiochemistry) is paramount in the synthesis of complex molecules. For derivatives of ETFB, achieving such control is crucial for their application in various fields.

The functionalization of the fluoroalkyne moiety in ETFB allows for the introduction of new stereocenters. Achieving stereoselectivity, the preferential formation of one stereoisomer over others, is a key challenge and an area of active research.

One notable example is the stereoselective construction of 3-trifluoromethyl conjugated dienoates or enynoates. researchgate.net This is achieved through the Stille reaction, a versatile cross-coupling method. The process involves reacting ethyl (Z)-4,4,4-trifluoro-3-iodobutenoate with alkenyltin or alkynyltin reagents. researchgate.net This reaction proceeds with high stereoselectivity, preserving the geometry of the starting materials in the final product. The resulting ethyl 3-trifluoromethyldienoates can be further transformed, for instance, by reduction with diisobutylaluminium hydride (DIBAL-H) to selectively afford allylic alcohols. researchgate.net

Another approach to stereocontrol involves the palladium-free hydrostannylation of ETFB. researchgate.net This reaction, conducted with tributyltin hydride at room temperature, exhibits high regio- and stereoselectivity, yielding predominantly (Z)-α- or (Z)-β-stannylacrylates. These vinylstannanes are valuable intermediates that can undergo further stereoselective transformations. For example, copper(I)-catalyzed coupling reactions with allylic or propargylic bromides lead to the selective formation of allylated or propargylated products. researchgate.net

The asymmetric reduction of related fluorinated ketones is another strategy to introduce stereocenters. For instance, the microbial reduction of ethyl 4,4,4-trifluoroacetoacetate using Saccharomyces uvarum provides a pathway to ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate with a notable enantiomeric excess of 85.2%. nih.gov This biocatalytic approach highlights the potential of enzymatic systems in achieving high stereoselectivity.

Table 1: Examples of Stereoselective Reactions in ETFB Derivatization

| Reaction Type | Reactants | Product | Key Features |

|---|---|---|---|

| Stille Coupling | Ethyl (Z)-4,4,4-trifluoro-3-iodobutenoate, Alkenyltin/Alkynyltin reagents | 3-Trifluoromethyl conjugated dienoates/enynoates | High stereoselectivity in the construction of C-C bonds. researchgate.net |

| Hydrostannylation | This compound, Tributyltin hydride | (Z)-α- or (Z)-β-stannylacrylates | Palladium-free, high regio- and stereoselectivity. researchgate.net |

| Microbial Reduction | Ethyl 4,4,4-trifluoroacetoacetate | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | High enantiomeric excess (85.2%) using Saccharomyces uvarum. nih.gov |

The electron-withdrawing nature of the trifluoromethyl and ester groups in ETFB makes the triple bond highly susceptible to nucleophilic addition. Controlling the regioselectivity, or the specific position of the addition, is critical for synthesizing the desired product.

The reaction of ETFB with hydrazines to form ethyl 4,4,4-trifluoro-3-hydrazonobutanoate derivatives is an example of a regioselective reaction. researchgate.net The nucleophilic nitrogen of the hydrazine (B178648) attacks the carbon atom of the triple bond that is beta to the ester group, a result of the strong polarization of the alkyne.

Similarly, the synthesis of 2-trifluoromethyl-4-quinolinones and 4-trifluoromethyl-2-quinolinones from ethyl 4,4,4-trifluoroacetoacetate and anilines demonstrates the importance of controlling reaction conditions to achieve chemoselectivity, which in turn influences the regioselectivity of the subsequent cyclization. researchgate.net By carefully selecting the solvent, temperature, and catalyst, one can favor the formation of either ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates or N-aryl-4,4,4-trifluoro-3-oxobutyramides, which then cyclize to the respective quinolinone regioisomers. researchgate.net

Lewis acid mediated reactions of organocopper reagents with α,β-unsaturated carbonyl compounds also offer a method for regioselective 1,4-conjugate addition. researchgate.net Systems like RCu·BF3 are effective for additions to sterically hindered α,β-unsaturated ketones and esters. researchgate.net This approach can be conceptually applied to ETFB to achieve regioselective addition to the triple bond.

Table 2: Regioselective Addition Reactions Involving ETFB and its Precursors

| Reaction | Reactants | Product | Regioselectivity |

|---|---|---|---|

| Hydrazine Condensation | This compound, Hydrazines | Ethyl 4,4,4-trifluoro-3-hydrazonobutanoate derivatives | Nucleophilic attack at the β-carbon of the triple bond. researchgate.net |

| Aniline Condensation/Cyclization | Ethyl 4,4,4-trifluoroacetoacetate, Anilines | 2-Trifluoromethyl-4-quinolinones or 4-Trifluoromethyl-2-quinolinones | Controlled by reaction conditions to favor specific intermediates. researchgate.net |

Green Chemistry Approaches in ETFB Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of ETFB and its derivatives.

While specific solvent-free and catalyst-free methods for the direct synthesis of ETFB are not extensively detailed in the provided search results, the broader context of green chemistry encourages such approaches. For instance, the formation of aldonitrones, which can be precursors in cycloaddition reactions, has been achieved through a solvent-free grinding process. beilstein-archives.org This highlights a move towards minimizing solvent waste. Research into the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has explored catalyst-free conditions in environmentally benign solvents like water and ethanol, although these were not always the most efficient routes. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. anton-paar.comyoutube.com The use of microwave irradiation can facilitate one-pot multicomponent reactions, which are highly efficient as they combine several synthetic steps without isolating intermediates. semanticscholar.org

For example, the microwave-assisted synthesis of isoxazolidine (B1194047) derivatives from aldonitrones and methacrylate (B99206) esters proceeds in a one-pot fashion. beilstein-archives.org Similarly, a highly efficient and rapid synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones has been demonstrated using microwave irradiation. semanticscholar.org This method features a metal-free multicomponent reaction with shorter reaction times and higher product yields. semanticscholar.org The optimization of this reaction showed that applying 75 W of microwave power resulted in the highest isolated yield in just 5 minutes. semanticscholar.org These examples underscore the potential of microwave-assisted techniques for the green synthesis of heterocyclic compounds that could conceptually be derived from ETFB or its analogs.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Advantages of Microwave |

|---|---|---|---|

| Synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | Reflux in glacial acetic acid (10 min) | 75 W microwave irradiation (5 min) | Shorter reaction time, higher isolated yield (84%). semanticscholar.org |

| General Synthesis | Often requires hours or days at elevated temperatures. anton-paar.com | Can be completed in minutes. anton-paar.com | Significant reduction in reaction time, increased yields. anton-paar.com |

Reactivity and Mechanistic Investigations of Ethyl 4,4,4 Trifluorobut 2 Ynoate

Cycloaddition Reactions of Ethyl 4,4,4-trifluorobut-2-ynoate

Cycloaddition reactions are a cornerstone of the reactivity of this compound, providing efficient routes to complex cyclic and heterocyclic systems. The compound's electron-poor alkyne makes it a powerful component in both [4+2] and [3+2] cycloaddition processes.

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. nih.gov this compound serves as a potent dienophile due to the significant electron-withdrawing nature of the trifluoromethyl and ethyl ester groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the crucial frontier molecular orbital interaction (HOMO of the diene with the LUMO of the dienophile) that governs the reaction, leading to enhanced reactivity, often under mild conditions. Highly fluorinated alkenes and alkynes are known to exhibit remarkable reactivity in cycloaddition processes.

When this compound reacts with an unsymmetrical diene, the issue of regioselectivity arises. The addition can theoretically lead to two different constitutional isomers. The outcome is primarily controlled by the electronic effects of the substituents on both the diene and the dienophile.

The regiochemistry can be predicted by considering the alignment of atomic orbital coefficients in the frontier molecular orbitals of the reactants. For a normal-demand Diels-Alder reaction, where the diene bears an electron-donating group (EDG), the major regioisomer typically results from the alignment that favors the "ortho" or "para" relationship between the EDG on the diene and the electron-withdrawing groups on the dienophile. In the case of this compound, the trifluoromethyl group exerts a stronger directing effect than the ester group.

Table 1: Predicted Regioselectivity in the Diels-Alder Reaction with an Unsymmetrical Diene This table illustrates the expected major products based on established principles of Diels-Alder regioselectivity.

| Diene | Dienophile | Predicted Major Regioisomer | Predicted Minor Regioisomer |

|---|---|---|---|

| Isoprene | This compound | Ethyl 4-methyl-1-(trifluoromethyl)cyclohexa-1,4-diene-2-carboxylate ("para") | Ethyl 5-methyl-1-(trifluoromethyl)cyclohexa-1,4-diene-2-carboxylate ("meta") |

| 1-Methoxy-1,3-butadiene | This compound | Ethyl 4-methoxy-1-(trifluoromethyl)cyclohexa-1,4-diene-2-carboxylate ("ortho") | Ethyl 5-methoxy-1-(trifluoromethyl)cyclohexa-1,4-diene-2-carboxylate |

Stereoselectivity in Diels-Alder reactions refers to the spatial arrangement of the atoms in the product. The reaction is stereospecific with respect to the dienophile; however, as the alkyne is planar, this aspect is not relevant. When reacting with cyclic dienes, the formation of endo and exo products is possible, though with acetylenic dienophiles, this distinction is less pronounced in the initial adduct than with alkene dienophiles.

The intramolecular Diels-Alder (IMDA) reaction involves a molecule containing both a diene and a dienophile moiety, which react to form a bicyclic or polycyclic system. This strategy is a powerful tool in organic synthesis for the rapid construction of complex molecular architectures.

Derivatives of this compound can be designed to participate in IMDA reactions. By tethering a diene to the ethyl ester, for instance, a precursor for an IMDA reaction can be synthesized. The nature of the tether (length and rigidity) is crucial in determining the feasibility and stereochemical outcome of the reaction. These reactions are broadly classified into two types:

Type 1 IMDA: The tether connects one terminus of the diene to the dienophile. This typically forms a fused ring system.

Type 2 IMDA: The tether connects an internal carbon of the diene to the dienophile, leading to the formation of a bridged bicyclic product.

While specific examples involving this compound are not extensively documented in dedicated studies, its high reactivity as a dienophile makes its derivatives promising candidates for such transformations.

1,3-Dipolar cycloadditions are [3+2] cycloaddition reactions between a 1,3-dipole (a molecule with four π-electrons delocalized over three atoms) and a dipolarophile (a 2π-electron system) to form a five-membered heterocyclic ring. wikipedia.org this compound is an excellent dipolarophile for these reactions due to its electron-deficient nature, which accelerates the reaction with electron-rich 1,3-dipoles. These reactions are a primary method for synthesizing a wide variety of five-membered heterocycles. wikipedia.org

Among the most common 1,3-dipoles are organic azides and nitrones, which react with this compound to produce important classes of heterocyclic compounds.

Reaction with Azides: The reaction of an azide (B81097) with an alkyne, known as the Huisgen 1,3-dipolar cycloaddition, yields a 1,2,3-triazole. The reaction with an unsymmetrical alkyne like this compound can produce two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. In thermal, uncatalyzed reactions, a mixture of both isomers is often obtained. The regioselectivity is influenced by both steric and electronic factors, specifically the relative magnitudes of the orbital coefficients of the frontier orbitals. Research has shown that electron-poor alkynes like this compound react faster in these cycloadditions than more electron-rich alkynes.

Reaction with Nitrones: Nitrones react with alkynes to form 4,5-unsaturated isoxazolidines, which are also known as 2,3-dihydroisoxazoles or isoxazolines. Similar to the azide cycloaddition, the reaction with this compound can lead to two regioisomers, depending on which terminus of the nitrone dipole bonds to which carbon of the alkyne. The regiochemical outcome is dictated by the specific substituents on both the nitrone and the alkyne.

Table 2: Illustrative 1,3-Dipolar Cycloaddition Reactions and Potential Products This table illustrates the expected products from the reaction of this compound with common 1,3-dipoles based on general principles.

| 1,3-Dipole | Dipolarophile | Potential Heterocyclic Products (Regioisomers) |

|---|---|---|

| Benzyl (B1604629) Azide | This compound | Ethyl 1-benzyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate and Ethyl 1-benzyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carboxylate |

| C-Phenyl-N-methylnitrone | This compound | Ethyl 2-methyl-3-phenyl-5-(trifluoromethyl)isoxazoline-4-carboxylate and Ethyl 2-methyl-3-phenyl-4-(trifluoromethyl)isoxazoline-5-carboxylate |

The primary utility of 1,3-dipolar cycloadditions involving this compound is the direct and efficient synthesis of five-membered heterocyclic compounds bearing a trifluoromethyl group. The incorporation of the CF₃ group is of significant interest in medicinal chemistry and materials science, as it can dramatically alter a molecule's biological and physical properties.

The resulting heterocycles serve as versatile synthetic intermediates. For example:

Trifluoromethyl-substituted 1,2,3-triazoles , formed from reactions with azides, are exceptionally stable aromatic heterocycles found in pharmaceuticals, agrochemicals, and functional materials.

Trifluoromethyl-substituted isoxazolines , from reactions with nitrones, are valuable precursors for synthesizing more complex molecules, such as γ-amino alcohols and β-hydroxy ketones, through reductive cleavage of the N-O bond.

These cycloaddition strategies provide a powerful and atom-economical pathway to access these important classes of fluorinated compounds from a readily available starting material.

Formal Cycloadditions and Cascade Reactions

The electron-deficient nature of the alkyne in this compound makes it an excellent participant in cascade reactions that can be classified as formal cycloadditions. These transformations often proceed through a sequence of reactions initiated by a single event, leading to the rapid construction of complex cyclic structures.

A notable example is the synthesis of 2-fluoroalkylated 1,3-benzodioxole derivatives. This transformation is achieved through a double Michael addition reaction between this compound and various catechols (1,2-dihydroxybenzenes) alfachemch.com. The reaction cascade is initiated by the nucleophilic attack of one of the catechol's hydroxyl groups onto the β-carbon of the alkyne. This is followed by a second intramolecular Michael addition by the adjacent hydroxyl group, leading to the formation of the heterocyclic ring. This sequence constitutes a formal [3+2] cycloaddition, where the catechol acts as a three-atom component (O-C-C-O) and the alkyne as a two-atom component, to build the 1,3-benzodioxole ring system. The process efficiently generates molecular complexity from simple starting materials in a single synthetic operation.

While specific examples of other formal cycloadditions like [4+2] or 1,3-dipolar cycloadditions involving this compound are not extensively detailed in the reviewed literature, the reactivity profile of trifluoromethylated alkynes suggests their potential as powerful dienophiles and dipolarophiles in such reactions. Cascade reactions involving a trifluoromethyl radical addition followed by cyclization are also a known strategy for constructing trifluoromethylated polycyclic aza-heterocycles, showcasing a broader pattern of reactivity for related fluorinated compounds.

Nucleophilic Additions to this compound

The polarization of the alkyne bond in this compound facilitates the addition of a wide range of nucleophiles. The carbon atom β to the ester group is highly electrophilic, making it the primary site for nucleophilic attack.

The conjugate or Michael addition of nucleophiles is a cornerstone of the reactivity of this compound. The strong electron-withdrawing capacity of the trifluoromethyl group significantly enhances the electrophilicity of the alkyne, making it a potent Michael acceptor.

This reactivity is exemplified by the previously mentioned reaction with catechols, which proceeds via a double Michael addition pathway to yield 1,3-benzodioxole derivatives alfachemch.com. The initial attack of a nucleophile (in this case, a hydroxyl group) on the β-carbon is the key step that defines this transformation as a Michael addition. While studies on the addition of nitroalkanes have been reported for the analogous ethyl (E)-4,4,4-trifluorobut-2-enoate, demonstrating the general susceptibility of such fluorinated systems to carbon-based nucleophiles, the reactivity of the ynoate ester follows a similar principle of accepting nucleophiles at the electron-poor β-position researchgate.net. The versatility of the Michael addition allows for the formation of a diverse array of fluorinated compounds by varying the nature of the nucleophile.

The addition of hydrogen and a heteroatom across the triple bond of this compound provides a direct route to functionalized trifluoromethylated alkenes.

Hydrostannylation: A particularly well-documented transformation is the palladium-free hydrostannylation with tributyltin hydride. This reaction exhibits remarkable regio- and stereoselectivity that can be controlled by the choice of solvent. When the reaction is conducted in a non-polar solvent such as hexane, the hydrostannylation proceeds to give the (Z)-β-tributylstannyl acrylate as the major product with high regioselectivity (>95%). Conversely, performing the reaction in a polar protic solvent like methanol at low temperatures (-40 °C) completely reverses the regioselectivity, affording the (Z)-α-tributylstannyl acrylate isomer exclusively. These vinylstannane products are valuable synthetic intermediates, particularly for subsequent cross-coupling reactions.

| Solvent | Temperature | Major Product | Regioselectivity (α:β) | Yield |

|---|---|---|---|---|

| Hexane | Room Temp. | (Z)-β-stannylacrylate | <5: >95 | >97% |

| Methanol | -40 °C | (Z)-α-stannylacrylate | >99: <1 | High |

Hydration: While the hydrostannylation reaction is well-characterized, specific studies detailing the direct hydration of this compound are not prevalent in the surveyed literature. Generally, the hydration of such an activated alkyne would be expected to proceed under acidic or metal-catalyzed conditions to yield the corresponding β-keto ester, ethyl 4,4,4-trifluoro-3-oxobutanoate, following Markovnikov's rule, due to the electronic influence of the trifluoromethyl group.

The reaction of this compound with binucleophiles initiates multi-step processes that are highly effective for the synthesis of complex heterocyclic structures. The initial nucleophilic addition is typically followed by one or more intramolecular reactions to form the final cyclic product.

The reaction with catechols is a prime example of such a process, where the two hydroxyl groups act as nucleophiles in a sequential manner to build a five-membered ring alfachemch.com. This strategy can be extended to other binucleophiles. For instance, related trifluoromethylated building blocks, such as methyl (Z)-2-bromo-4,4,4-trifluoro-2-butenoate, have been shown to react with chiral amino alcohols, amino amides, or amino acids. These reactions proceed through a double Michael addition mechanism to yield optically pure and highly substituted trifluoromethylated oxazolidines, imidazolidines, and other N,O- or N,N-heterocycles. The initial conjugate addition of the amine or hydroxyl group is followed by an intramolecular cyclization, showcasing a powerful method for assembling complex fluorinated heterocycles in a diastereoselective fashion. These examples highlight a general and valuable synthetic strategy that leverages the reactivity of the trifluoromethylated acceptor with a variety of binucleophiles.

Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a powerful platform for activating and transforming this compound, enabling unique bond formations and reaction pathways that are otherwise inaccessible.

The insertion of alkynes into metal-carbon bonds of cyclometalated complexes is a fundamental step in many catalytic cycles and a direct method for constructing complex organic scaffolds. While specific studies detailing the insertion of this compound into iridium or rhodium cyclometalated complexes are not explicitly found in the reviewed literature, the known reactivity of similar systems allows for a reliable projection of its behavior.

Cyclometalated iridium(III) and rhodium(III) complexes, formed by the intramolecular activation of a C-H bond, possess a reactive metal-carbon bond. The insertion of an alkyne into this bond typically proceeds via coordination of the alkyne to the metal center, followed by migratory insertion. For an electron-deficient alkyne like this compound, this insertion is expected to be highly regioselective. The insertion would likely occur in a manner that places the carbon atom bearing the trifluoromethyl group (β-carbon) adjacent to the metal center in the newly formed metallacycle, while the ester-bearing carbon (α-carbon) would bond to the carbon of the original cyclometalated ligand. This regiochemistry is dictated by both steric and electronic factors, favoring the formation of a more stable metallacyclic intermediate.

Studies on the insertion of various terminal and internal aromatic alkynes into six-membered cycloiridated pyridine complexes have revealed the formation of diverse products, including expanded five- and seven-membered metallacycles and even novel spiro-metalated complexes. The reaction of this compound with such complexes would be anticipated to follow similar pathways, leading to the formation of novel, highly functionalized, and fluorine-containing metallacycles, which could serve as intermediates for further organic transformations.

Coupling Reactions (e.g., Stille Coupling, Sonogashira Coupling)

This compound serves as a valuable substrate in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. The Stille and Sonogashira couplings are prominent examples where this fluorinated alkyne is utilized to construct more complex molecular architectures.

Stille Coupling

The Stille reaction involves the coupling of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org While direct examples involving this compound as a coupling partner in Stille reactions are not extensively detailed in the provided search results, the reaction is broadly applicable to a wide range of substrates. wikipedia.orglibretexts.org The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The versatility of the Stille coupling allows for the use of various organostannanes and organic electrophiles, making it a powerful tool for creating sp2-sp2 carbon-carbon bonds. nih.gov The reaction conditions are generally mild, and the organotin reagents are often stable to air and moisture. wikipedia.org

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is a highly efficient method for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction is typically carried out under mild conditions, often at room temperature, and is tolerant of a wide array of functional groups. wikipedia.orgnrochemistry.com

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles. libretexts.org In the palladium cycle, oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst is followed by transmetalation with a copper acetylide intermediate. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst. libretexts.org The copper cycle involves the formation of the copper acetylide from the terminal alkyne, copper(I) salt, and a base. libretexts.org

Table 1: Comparison of Stille and Sonogashira Coupling Reactions

| Feature | Stille Coupling | Sonogashira Coupling |

|---|---|---|

| Coupling Partners | Organostannane and organic halide/pseudohalide | Terminal alkyne and aryl/vinyl halide |

| Catalyst System | Palladium complex | Palladium complex and Copper(I) co-catalyst |

| Key Mechanistic Steps | Oxidative addition, transmetalation, reductive elimination | Two catalytic cycles involving oxidative addition, transmetalation, and reductive elimination |

| Typical Products | Biaryls, vinylarenes, ketones | Arylalkynes, conjugated enynes |

| Advantages | Wide scope, air and moisture stable reagents | Mild reaction conditions, high functional group tolerance |

| Disadvantages | Toxicity of organotin reagents and byproducts | Requires a terminal alkyne |

Gold and Silver Catalysis in Alkyne Functionalization

Gold and silver catalysts have emerged as powerful tools for the functionalization of alkynes, including this compound, due to their unique π-acidic properties that activate the carbon-carbon triple bond towards nucleophilic attack.

Gold Catalysis

Homogeneous gold catalysis, utilizing both Au(I) and Au(III) species, is particularly effective in activating alkynes for a variety of transformations. mdpi.comnih.gov Gold catalysts exhibit a strong affinity for the π-system of the alkyne, rendering it susceptible to attack by a wide range of nucleophiles. This has led to the development of numerous gold-catalyzed reactions, including hydrofunctionalizations (hydration, hydroalkoxylation, hydroamination), cycloadditions, and more complex multifunctionalization reactions. mdpi.comnih.gov

A notable application of gold catalysis is the four-component relay multifunctionalization of alkynes, which can lead to the formation of highly functionalized ketones. nih.govresearchgate.net In these reactions, the carbon-carbon triple bond is broken, and four new chemical bonds are formed in a single operation. The regioselectivity and the type of functionalization can often be controlled by the presence of directing groups on the alkyne substrate. nih.govresearchgate.net For instance, a phosphonate group can direct the reaction towards oxo-arylfluorination, while a carboxylate group can favor oxo-arylalkenylation. researchgate.net The mechanism of these reactions often involves an Au(I)/Au(III) redox cycle. researchgate.net

Silver Catalysis

Silver catalysis also plays a significant role in alkyne chemistry. rsc.org Similar to gold, silver salts are highly alkynophilic and can activate the C-C triple bond through π-coordination. rsc.org This activation facilitates a variety of transformations, including alkynylation, hydrofunctionalization, cycloaddition, and cycloisomerization reactions. rsc.org Silver catalysis often provides unique reactivity compared to other coinage metals like gold and copper. rsc.org

Computational and Theoretical Studies on Reaction Mechanisms

Computational and theoretical studies have become indispensable tools for elucidating the intricate details of reaction mechanisms involving this compound. These studies provide valuable insights into reaction pathways, transition state structures, and the factors governing selectivity.

Density Functional Theory (DFT) Calculations of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and to model chemical reactions. nih.gov It allows for the calculation of reaction energies, activation barriers, and the geometries of reactants, products, and transition states. nih.govresearchgate.net By mapping out the potential energy surface of a reaction, DFT calculations can help to identify the most likely reaction pathway and to understand the factors that control the reaction rate and outcome. nih.gov

For instance, DFT has been employed to study the mechanisms of various reactions, including 1,3-dipolar cycloadditions and the unimolecular dissociation of hydroperoxides. nih.govnih.gov In the context of reactions involving this compound, DFT calculations can be used to:

Determine the stepwise or concerted nature of a reaction.

Identify and characterize key intermediates and transition states.

Calculate the activation energies for different possible reaction pathways to predict the favored mechanism. pku.edu.cn

Investigate the role of catalysts in lowering activation barriers.

Analysis of Electronic and Steric Effects of the Trifluoromethyl Group

The trifluoromethyl (CF3) group in this compound exerts profound electronic and steric effects that significantly influence its reactivity.

Electronic Effects

The CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This property has several important consequences for the reactivity of the molecule:

Increased Electrophilicity: The electron-withdrawing nature of the CF3 group makes the alkyne and the adjacent carbonyl group more electrophilic, and thus more susceptible to nucleophilic attack.

Activation of the Alkyne: The CF3 group activates the carbon-carbon triple bond towards addition reactions.

Modification of Aromatic Rings: When incorporated into aromatic systems, the CF3 group can significantly alter the electronic properties of the ring, which can be a useful strategy in drug design. mdpi.com

Steric Effects

The CF3 group is also sterically demanding, being larger than a methyl group. mdpi.com This steric bulk can influence the regioselectivity and stereoselectivity of reactions by directing the approach of reagents to a specific face or position of the molecule. nih.gov The steric hindrance of the CF3 group can be a key factor in controlling the outcome of a reaction, for example, by favoring the formation of one stereoisomer over another. nih.gov

Regioselectivity and Stereoselectivity Predictions

Computational methods, particularly those based on quantum mechanics, can be used to predict the regioselectivity and stereoselectivity of chemical reactions. nih.gov By calculating the energies of the different possible transition states leading to various regioisomers or stereoisomers, it is possible to predict which product will be formed preferentially.

For example, in the case of palladium-catalyzed 1,4-conjugate addition reactions, computational models have been developed to predict the stereoselectivity with a high degree of accuracy. nih.gov These models take into account the structures of the substrate, ligand, and catalyst to determine the most favorable transition state geometry. Such predictive tools are invaluable for designing new reactions and for optimizing existing ones to achieve the desired selectivity. nih.gov For reactions involving this compound, computational predictions can help to rationalize experimentally observed selectivities and to guide the development of new synthetic methods.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Organostannane |

| Palladium |

| Copper(I) |

| Gold |

| Silver |

| Tungsten |

| Phosphonate |

| Carboxylate |

| Trifluoromethyl group |

| Methyl group |

| Aryl boronic acids |

Applications of Ethyl 4,4,4 Trifluorobut 2 Ynoate in the Synthesis of Complex Molecules

Synthesis of Fluorinated Heterocycles

The reactivity of ethyl 4,4,4-trifluorobut-2-ynoate makes it an excellent starting material for the creation of a variety of fluorinated heterocyclic systems. The trifluoromethyl group often imparts unique properties to the resulting heterocycles, such as enhanced metabolic stability and binding affinity, which are desirable in drug discovery.

Furan (B31954) Derivatives

Fluorinated furan derivatives are significant scaffolds in medicinal and materials chemistry. nih.gov While there are numerous methods for creating these structures, the use of fluorinated acyclic building blocks like this compound offers a reliable pathway. nih.gov For instance, multicomponent reactions involving methyl perfluoroalk-2-ynoates, which are structurally related to this compound, have been shown to produce perfluoroalkyl-substituted 2-aminofurans in good to excellent yields when reacted with isocyanides and aromatic aldehydes. researchgate.net Another approach involves the cyclization of β-ketonitriles with 3-bromo-1,1,1-trifluoroacetone (B149082) to yield 2-trifluoromethylated furans. researchgate.net The synthesis of fluorinated furans is of high interest as these compounds are key components in the development of treatments for various diseases. nih.gov

Pyrazolo[1,5-a]pyrimidines and Related Systems

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including their potential as anticancer agents and kinase inhibitors. nih.govnih.gov The synthesis of these systems often involves the condensation of aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. This compound serves as a key precursor in generating such trifluoromethyl-containing diketones or can react directly with aminopyrazole derivatives. For example, novel pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives have been synthesized from 3-amino-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate by reacting it with various 1,3-diketones and α,β-unsaturated ketones. nih.gov This highlights the utility of trifluoromethylated building blocks in accessing complex heterocyclic scaffolds with potential therapeutic applications.

Azacycles (e.g., Pyrrolines)

The construction of fluorinated nitrogen-containing heterocycles, or azacycles, is another important application of this compound. The electron-deficient nature of the alkyne in this compound makes it a good candidate for cycloaddition reactions. Specifically, it can undergo [3+2] cycloaddition reactions with azomethine ylides to form highly functionalized trifluoromethyl-containing pyrrolines. These pyrroline (B1223166) derivatives are valuable intermediates that can be further elaborated into more complex nitrogen-containing bioactive molecules.

Benzodioxole Derivatives

The synthesis of benzodioxole derivatives containing a trifluoromethyl group can be achieved using this compound. These compounds are of interest due to their presence in a variety of natural products and pharmacologically active molecules. The synthetic strategy typically involves the reaction of this compound with catechols (1,2-dihydroxybenzenes). This reaction, often catalyzed by a base, proceeds via a tandem Michael addition-intramolecular cyclization sequence to afford the desired trifluoromethyl-substituted benzodioxole derivatives. The presence of the trifluoromethyl group can significantly influence the electronic properties and biological activity of the resulting molecules.

Construction of Fluorinated Building Blocks for Medicinal Chemistry

The introduction of fluorine into organic molecules can have a profound impact on their physicochemical and biological properties. This compound is a key player in this field, serving as a versatile building block for creating a wide range of fluorinated compounds for medicinal chemistry applications.

Precursors to Biologically Active Compounds

This compound is a precursor for a variety of molecules that exhibit interesting biological activities. nih.gov For example, it can be used to synthesize ethyl 4,4,4-trifluoro-3-hydrazonobutanoate derivatives through condensation with hydrazines. researchgate.net Some of these derivatives have shown promising antioxidant and angiotensin I-converting enzyme (ACE) inhibitory activity. researchgate.net Specifically, one such derivative displayed an IC50 of 2.42 µM for ACE inhibition, suggesting its potential as an antihypertensive agent. researchgate.net Furthermore, the reaction of this compound with nucleophiles provides a straightforward route to a variety of trifluoromethyl-containing compounds that are of interest in drug discovery. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, which are crucial for the development of effective therapeutic agents.

Derivatization for Lead Optimization

In the field of drug discovery, lead optimization is a critical process where a "lead compound"—a chemical that has shown promising biological activity—is chemically modified to enhance its therapeutic properties. danaher.com The objective is to improve characteristics such as potency, selectivity, metabolic stability, and bioavailability, thereby creating a viable drug candidate. danaher.comhovione.com The incorporation of fluorine atoms or trifluoromethyl (-CF3) groups is a widely used strategy in this process. hovione.com The -CF3 group can significantly alter a molecule's lipophilicity, conformation, metabolic stability, and binding affinity to its biological target. hovione.commolecularcloud.org

This compound serves as a key trifluoromethylated building block for this purpose. tandfonline.comsigmaaldrich.com Its chemical structure, featuring both an electron-deficient alkyne and an ester functional group, offers multiple sites for reaction, allowing medicinal chemists to introduce the vital -CF3 moiety into a wide range of molecular scaffolds. This derivatization is crucial for exploring the structure-activity relationship (SAR) of a lead compound.

The reactivity of this compound allows for several types of synthetic transformations used in lead optimization:

Cycloaddition Reactions: The alkyne group readily participates in cycloaddition reactions to construct complex heterocyclic systems, which are common cores in many pharmaceutical agents.

Michael Additions: The electron-withdrawing nature of the trifluoromethyl group activates the alkyne for nucleophilic addition reactions, such as the Michael addition. researchgate.net This allows for the covalent attachment of various functional groups to build and diversify a library of potential drug candidates.

Synthesis of Intermediates: The compound is used to prepare other useful fluorinated reagents. For instance, it is a precursor for the synthesis of ethyl (Z)-3-iodo-4,4,4-trifluoro-2-butenoate, a versatile intermediate for further chemical modifications. chemicalbook.com

The strategic incorporation of the trifluoromethyl group via this compound can lead to significant improvements in a lead compound's profile, as detailed in the table below.

Table 1: Impact of Trifluoromethyl Group in Lead Optimization

| Property Modified | Rationale for Improvement |

|---|---|

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by enzymes like Cytochrome P450. This can increase the drug's half-life. molecularcloud.org |

| Binding Affinity | The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions (e.g., hydrogen bonds, dipole-dipole) with the target protein. molecularcloud.org |

| Lipophilicity & Permeability | The -CF3 group generally increases a molecule's lipophilicity, which can improve its ability to cross biological membranes, such as the blood-brain barrier. molecularcloud.org |

| Acidity/Basicity (pKa) | As a strong electron-withdrawing group, the -CF3 moiety can significantly lower the pKa of nearby acidic or basic functional groups, affecting the molecule's ionization state at physiological pH. hovione.com |

Synthesis of Advanced Materials and Specialty Chemicals

The unique properties imparted by fluorine atoms make trifluoromethylated compounds like this compound valuable precursors in materials science and for the production of specialty chemicals. sigmaaldrich.com Fluorinated materials often exhibit enhanced thermal stability, chemical resistance, and specific optical and electronic properties compared to their non-fluorinated analogs. sigmaaldrich.com

This compound is an unsymmetrical internal alkyne that serves as a versatile building block for creating these high-performance materials and fine chemicals. chemicalbook.com

Organometallic Chemistry and Catalysis: The compound is employed as a reagent to study the regioselectivity of insertion reactions with cyclometalated iridium and rhodium complexes. chemicalbook.com Such studies are fundamental to developing new catalysts and understanding reaction mechanisms, which can lead to more efficient and selective methods for producing high-value specialty chemicals.

Polymer Science: The alkyne functionality within this compound makes it a suitable monomer for polymerization reactions. The incorporation of the -CF3 group into a polymer backbone can yield materials with properties analogous to well-known fluoropolymers like Polytetrafluoroethylene (PTFE), including high thermal stability and low surface energy. sigmaaldrich.com

Precursor to Fine Chemicals: As a reactive intermediate, it is used in the synthesis of other organofluorine compounds. researchgate.net These resulting chemicals can be used as additives, specialized solvents, or key components in the agrochemical and electronics industries. sigmaaldrich.com

Table 2: Applications in Materials and Specialty Chemicals

| Application Area | Role of this compound | Resulting Properties/Products |

|---|---|---|

| Materials Science | Monomer for fluorinated polymers. | Polymers with high thermal stability, chemical resistance, and low surface energy (non-stick coatings). sigmaaldrich.com |

| Specialty Chemicals | Reagent in organometallic synthesis. | Precursor to complex catalysts and other fine chemicals like ethyl (Z)-3-iodo-4,4,4-trifluoro-2-butenoate. chemicalbook.com |

| Agrochemicals | Building block for active ingredients. | Introduction of the -CF3 group can enhance the efficacy and stability of herbicides and pesticides. sigmaaldrich.com |

Advanced Analytical Techniques in the Study of Ethyl 4,4,4 Trifluorobut 2 Ynoate Reactions

Spectroscopic Characterization (NMR, IR, HRMS)

Spectroscopic methods form the cornerstone of molecular characterization in studies involving ethyl 4,4,4-trifluorobut-2-ynoate. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) collectively provide a comprehensive picture of the molecular structure and composition of both the starting material and its derivatives.

High-Resolution NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For compounds derived from this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous characterization.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound itself, the spectrum is relatively simple, showing signals for the ethyl group's methylene (B1212753) and methyl protons. However, in its reaction products, such as in cycloaddition reactions, the ¹H NMR spectrum becomes significantly more complex and informative, revealing the stereochemistry of the newly formed ring systems.

¹³C NMR spectroscopy probes the carbon backbone of the molecule. For this compound, the spectrum would show distinct signals for the carbonyl carbon, the two acetylenic carbons, the trifluoromethyl-bearing carbon, and the two carbons of the ethyl group. The chemical shifts of the acetylenic carbons are particularly indicative of the alkyne's electronic nature. Following a reaction, the disappearance of these acetylenic signals and the appearance of new signals corresponding to sp³ or sp² carbons provide direct evidence of the alkyne's transformation.

¹⁹F NMR spectroscopy is a crucial technique for fluorinated compounds. In this compound, the three fluorine atoms of the CF₃ group are chemically equivalent and would typically appear as a singlet in the ¹⁹F NMR spectrum. In the products of its reactions, the chemical shift of the CF₃ group can be significantly altered, providing valuable information about its new electronic environment. Furthermore, coupling between the fluorine nuclei and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) can be observed, which is instrumental in confirming the proximity of the trifluoromethyl group to other parts of the molecule.

Table 1: Representative NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 4.25 | Quartet | 7.1 | -OCH₂CH₃ |

| 1.30 | Triplet | 7.1 | -OCH₂CH₃ | |

| ¹³C | 152.1 | Quartet | 4.5 | C=O |

| 115.8 | Quartet | 258.0 | CF₃ | |

| 82.5 | Singlet | - | -C≡C-CF₃ | |

| 75.6 | Quartet | 54.0 | -C≡C-CF₃ | |

| 63.2 | Singlet | - | -OCH₂CH₃ | |

| 13.8 | Singlet | - | -OCH₂CH₃ | |

| ¹⁹F | -68.5 | Singlet | - | -CF₃ |

Note: The data presented in this table is representative and compiled from typical values for similar functional groups. Actual experimental values may vary.

Infrared and Mass Spectrometry

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is characterized by a strong absorption band for the C≡C triple bond (alkyne) typically in the range of 2200-2300 cm⁻¹, a strong carbonyl (C=O) stretch from the ester group around 1720-1740 cm⁻¹, and C-F stretching vibrations for the trifluoromethyl group, usually found in the 1100-1300 cm⁻¹ region. researchgate.net Upon reaction, the disappearance of the characteristic alkyne absorption is a key indicator that the triple bond has reacted. New absorption bands corresponding to C=C double bonds (alkenes) or C-C single bonds in a cyclic system will appear, confirming the formation of the product. Avantor provides specifications for their ethyl-4,4,4-trifluorobut-2-ynoate, confirming its identity via IR spectroscopy. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of a compound. This technique is crucial for confirming the molecular formula of newly synthesized products. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus offering a high degree of confidence in the product's identity.

Table 2: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2260 | Medium | C≡C (Alkyne) |

| ~1730 | Strong | C=O (Ester) |

| ~1250 | Strong | C-F (Trifluoromethyl) |

| ~1150 | Strong | C-O (Ester) |

Note: The data in this table is based on typical IR absorption ranges for the indicated functional groups.

Chromatographic Methods (TLC, GC-MS, HPLC)

Chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for the purification and purity assessment of the resulting products.

Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the disappearance of the starting material (this compound) and the appearance of the product spot(s). The relative polarities of the starting material and product will determine their retention factors (Rf values) on the plate, allowing for a quick assessment of the reaction's conversion.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ijraset.com It is particularly useful for analyzing volatile compounds. Reactions involving this compound can be monitored by taking aliquots of the reaction mixture, and after appropriate workup, injecting them into the GC-MS. The resulting chromatogram will show peaks corresponding to the starting material and any products formed. The mass spectrum of each peak can then be used to identify the components of the mixture. TCI Chemicals indicates that the purity of their this compound is greater than 95.0% as determined by GC. tcichemicals.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. chromatographyonline.comnih.gov For reactions involving this compound, especially when the products are less volatile or thermally sensitive, HPLC is the method of choice for both analysis and purification. By selecting an appropriate stationary phase (e.g., C18 for reversed-phase) and mobile phase, one can achieve excellent separation of the starting material, products, and any byproducts. chromatographyonline.com The purity of the isolated products can be accurately determined by integrating the peak areas in the HPLC chromatogram. Fluorinated phases can also be employed in HPLC to achieve unique selectivity for fluorinated compounds. chromatographyonline.com

X-ray Crystallography for Structural Elucidation

While spectroscopic methods provide a wealth of information about the connectivity and functional groups within a molecule, X-ray crystallography offers the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in a crystalline solid. In the study of reactions of this compound, particularly in cycloaddition reactions where complex stereochemistry is generated, obtaining a single crystal of the product suitable for X-ray diffraction analysis is highly desirable.

The resulting crystal structure provides unambiguous information about the bond lengths, bond angles, and stereochemical relationships within the molecule, confirming the regioselectivity and stereoselectivity of the reaction. For instance, in a [4+2] cycloaddition reaction, X-ray crystallography can definitively distinguish between the endo and exo products. While specific X-ray crystal structures for direct adducts of this compound were not found in the immediate search, the study of related fluorinated compounds frequently employs this technique for definitive structural assignment of complex products. sigmaaldrich.com For example, the structures of various heterocyclic compounds synthesized from the related ethyl 4,4,4-trifluoro-3-oxobutanoate have been confirmed by X-ray diffraction analysis. sigmaaldrich.com

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for ETFB Functionalization

The functionalization of ETFB and related trifluoromethylated alkynes is a rapidly evolving area, with a strong focus on the development of novel and more efficient catalytic systems. These systems aim to control the reactivity of the alkyne and enable a diverse range of transformations with high selectivity.

Recent research has demonstrated the potential of various catalytic platforms. For instance, graphene oxide has emerged as a promising carbocatalyst for the trifluoromethylation of alkynes. nih.govorganic-chemistry.org This metal-free approach offers a sustainable alternative to traditional methods. In the realm of metal-based catalysis, copper- and nickel-catalyzed reactions have shown significant utility. Copper-catalyzed 1,2-difunctionalization reactions, such as trifluoromethylamidation, allow for the simultaneous introduction of two different functional groups across the alkyne. researchgate.net Nickel catalysts have proven effective in asymmetric fluoroalkylation reactions, providing access to chiral fluorinated molecules. platypustech.com

Furthermore, photoredox catalysis is being explored for various transformations, including chloro-, bromo-, iodo-, fluoro-, and cyano-trifluoromethylation of alkynes. chemicalbook.com These methods often operate under mild conditions and exhibit high functional group tolerance. The development of these catalytic systems is crucial for expanding the synthetic utility of ETFB and enabling the construction of complex fluorinated molecules.

| Catalyst System | Reaction Type | Substrate | Key Features |

| Graphene Oxide | Trifluoromethylation | Alkynes | Metal-free, sustainable |

| Copper-based | 1,2-Difunctionalization | Alkynes | Introduces two functional groups |

| Nickel-based | Asymmetric Fluoroalkylation | Alkynes | Produces chiral molecules |

| Photoredox | Halogenation/Cyanation | Alkynes | Mild conditions, high tolerance |

Exploration of New Reaction Pathways and Transformations

The unique reactivity of ETFB makes it a versatile substrate for exploring new reaction pathways and transformations, leading to the synthesis of a wide array of valuable compounds.

One significant area of exploration is in cycloaddition reactions. For example, the [4+2] cycloaddition (Diels-Alder reaction) of ETFB with dienes can provide access to complex cyclic and bicyclic structures containing the trifluoromethyl group. The reaction of ETFB with quadricyclane (B1213432) has also been investigated, leading to the formation of 1:1 cycloadducts. nih.gov These reactions are fundamental in constructing molecular frameworks for various applications.

Michael addition reactions, where a nucleophile adds to the β-carbon of the α,β-unsaturated system of ETFB, are another important transformation. This allows for the introduction of a wide range of substituents and the formation of highly functionalized linear and cyclic compounds. researchgate.net

Furthermore, ETFB is increasingly being used as a building block for the synthesis of heterocyclic compounds. researchgate.netsigmaaldrich.com The trifluoromethyl group can impart unique properties to these heterocycles, making them of interest in medicinal chemistry and materials science. The synthesis of alkynyl trifluoromethyl selenides from terminal alkynes also represents a novel transformation with potential applications in various fields. nih.gov

Application of ETFB in Asymmetric Synthesis

The demand for enantiomerically pure fluorinated compounds in the pharmaceutical and agrochemical industries has driven the application of ETFB and related compounds in asymmetric synthesis. The goal is to control the stereochemistry of reactions involving ETFB, leading to the selective formation of one enantiomer of a chiral product.

A key strategy involves the use of chiral catalysts. For instance, nickel-catalyzed asymmetric reductive cross-coupling reactions have been successfully employed for the synthesis of chiral trifluoromethylated alkanes. platypustech.comcymitquimica.com Similarly, chiral α-trifluoromethyl alcohols and ethers have been synthesized via asymmetric Hiyama cross-couplings. tcichemicals.com The use of chiral ligands in conjunction with metal catalysts, such as zinc, has enabled the asymmetric synthesis of α-trifluoromethyl-α-hydroxy acids. acs.org

Another approach is the use of biocatalysis. The asymmetric reduction of related trifluoromethylated ketones using enzymes or whole-cell systems can produce chiral hydroxyesters with high enantiomeric excess. nih.gov The development of methods for the synthesis of enantiomerically pure 2-amino-4,4,4-trifluorobutanoic acid further underscores the importance of ETFB as a precursor to valuable chiral building blocks. wikipedia.orgnih.gov

| Asymmetric Method | Product Type | Key Features |

| Nickel-catalyzed cross-coupling | Chiral alkanes | High enantioselectivity |

| Asymmetric Hiyama cross-coupling | Chiral alcohols and ethers | Access to valuable building blocks |

| Chiral zinc-based catalysis | Chiral hydroxy acids | Control of stereochemistry |

| Biocatalysis | Chiral hydroxyesters | Green and selective method |

Bioorthogonal Chemistry Applications of Fluoroalkynes

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The alkyne functionality of ETFB makes it a prime candidate for use in one of the most prominent bioorthogonal reactions: the azide-alkyne cycloaddition, often referred to as "click chemistry". acs.orgtib.euresearchgate.net